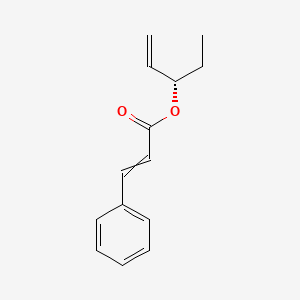![molecular formula C18H15NO4 B14181842 6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- CAS No. 878006-28-1](/img/structure/B14181842.png)
6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the fusion of benzopyran and quinoline moieties, which are known for their significant pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- typically involves the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic amines. This reaction is often facilitated by the use of ultrasound, which promotes the formation of the desired product without the need for a catalyst . The reaction conditions generally include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinoline and benzopyran derivatives, which can have enhanced pharmacological properties.
Applications De Recherche Scientifique
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer agent, particularly against colon cancer cells
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- involves the inhibition of sirtuins, which are a class of proteins involved in cellular regulation . By inhibiting these proteins, the compound can induce apoptosis in cancer cells, leading to their death. The molecular targets include various enzymes and receptors that are critical for cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6H-1-benzopyrano[4,3-b]quinolin-6-one
- 6H-chromeno[4,3-b]quinoline
- 1-benzopyrano[3,4-f]quinoline
Uniqueness
6H-1Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy- is unique due to the presence of methoxy groups at positions 3 and 9, which enhance its chemical stability and biological activity. Compared to similar compounds, it has shown greater selectivity and potency in inhibiting cancer cell growth .
Propriétés
Numéro CAS |
878006-28-1 |
|---|---|
Formule moléculaire |
C18H15NO4 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
3,9-dimethoxy-6,12-dihydrochromeno[4,3-b]quinolin-7-one |
InChI |
InChI=1S/C18H15NO4/c1-21-10-4-6-15-13(7-10)18(20)14-9-23-16-8-11(22-2)3-5-12(16)17(14)19-15/h3-8H,9H2,1-2H3,(H,19,20) |
Clé InChI |
DDZDVMGJAZGNDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C(C2=O)COC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



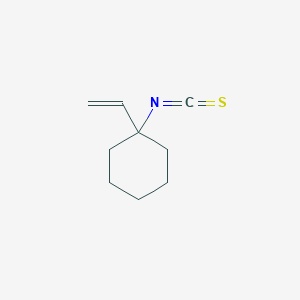
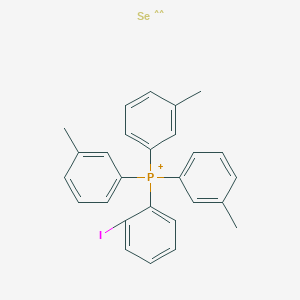
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)
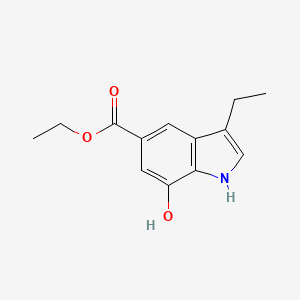



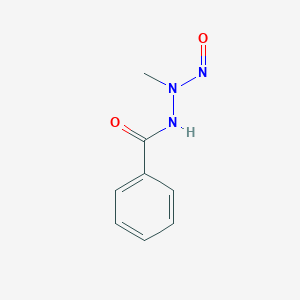
![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
